molecular formula C21H23N3O2S B2439948 2-cyclopropyl-1-{1-[(3-methylphenyl)methanesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole CAS No. 2379997-31-4

2-cyclopropyl-1-{1-[(3-methylphenyl)methanesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole

Cat. No.: B2439948
CAS No.: 2379997-31-4
M. Wt: 381.49
InChI Key: UWHATMSNEPEHCH-UHFFFAOYSA-N
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Description

2-cyclopropyl-1-{1-[(3-methylphenyl)methanesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-{1-[(3-methylphenyl)methanesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multiple steps, starting from commercially available precursors. The key steps often include:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Benzodiazole Core: This step usually involves the condensation of appropriate aromatic amines with orthoesters or similar reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-{1-[(3-methylphenyl)methanesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-cyclopropyl-1-{1-[(3-methylphenyl)methanesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-{1-[(3-methylphenyl)methanesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-1-{1-[(3-methylphenyl)methanesulfonyl]azetidin-3-yl}-1H-1,3-benzimidazole
  • 2-cyclopropyl-1-{1-[(3-methylphenyl)methanesulfonyl]azetidin-3-yl}-1H-1,3-benzothiazole

Uniqueness

The uniqueness of 2-cyclopropyl-1-{1-[(3-methylphenyl)methanesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole lies in its specific structural features, such as the combination of the cyclopropyl group and the methanesulfonyl-substituted azetidine ring

Properties

IUPAC Name

2-cyclopropyl-1-[1-[(3-methylphenyl)methylsulfonyl]azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-15-5-4-6-16(11-15)14-27(25,26)23-12-18(13-23)24-20-8-3-2-7-19(20)22-21(24)17-9-10-17/h2-8,11,17-18H,9-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHATMSNEPEHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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